molecular formula C12H16N2O5S B11603495 3-Methyl-4-(4-sulfamoyl-phenylcarbamoyl)-butyric acid

3-Methyl-4-(4-sulfamoyl-phenylcarbamoyl)-butyric acid

Katalognummer: B11603495
Molekulargewicht: 300.33 g/mol
InChI-Schlüssel: JMVLYTLDKYADRF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-METHYL-4-[(4-SULFAMOYLPHENYL)CARBAMOYL]BUTANOIC ACID is an organic compound with a complex structure that includes a carboxylic acid group, a secondary amide, and a sulfonamide group.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-METHYL-4-[(4-SULFAMOYLPHENYL)CARBAMOYL]BUTANOIC ACID typically involves multiple steps, including the formation of intermediate compoundsSpecific reaction conditions, such as temperature, pH, and the use of catalysts, are crucial for the successful synthesis of this compound .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability .

Analyse Chemischer Reaktionen

Types of Reactions

3-METHYL-4-[(4-SULFAMOYLPHENYL)CARBAMOYL]BUTANOIC ACID can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as solvent choice, temperature, and reaction time are critical for achieving the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Wissenschaftliche Forschungsanwendungen

3-METHYL-4-[(4-SULFAMOYLPHENYL)CARBAMOYL]BUTANOIC ACID has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.

    Medicine: It has potential therapeutic applications, including as an anti-inflammatory or antimicrobial agent.

    Industry: The compound can be used in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 3-METHYL-4-[(4-SULFAMOYLPHENYL)CARBAMOYL]BUTANOIC ACID involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the biochemical pathways involved .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 3-METHYL-4-[(3-SULFAMOYLPHENYL)CARBAMOYL]BUTANOIC ACID
  • 3-METHYL-4-[(2-SULFAMOYLPHENYL)CARBAMOYL]BUTANOIC ACID

Uniqueness

3-METHYL-4-[(4-SULFAMOYLPHENYL)CARBAMOYL]BUTANOIC ACID is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. The position of the sulfamoyl group and the overall molecular conformation contribute to its specific reactivity and interaction with biological targets .

Eigenschaften

Molekularformel

C12H16N2O5S

Molekulargewicht

300.33 g/mol

IUPAC-Name

3-methyl-5-oxo-5-(4-sulfamoylanilino)pentanoic acid

InChI

InChI=1S/C12H16N2O5S/c1-8(7-12(16)17)6-11(15)14-9-2-4-10(5-3-9)20(13,18)19/h2-5,8H,6-7H2,1H3,(H,14,15)(H,16,17)(H2,13,18,19)

InChI-Schlüssel

JMVLYTLDKYADRF-UHFFFAOYSA-N

Kanonische SMILES

CC(CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N)CC(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.